molecular formula C9H10N4O3 B12712492 7-Acetyltheophylline CAS No. 3056-19-7

7-Acetyltheophylline

Cat. No.: B12712492
CAS No.: 3056-19-7
M. Wt: 222.20 g/mol
InChI Key: RCDRLZYAKDYXMM-UHFFFAOYSA-N
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Description

7-Acetyltheophylline is a derivative of theophylline, a well-known methylxanthine drug. Theophylline is primarily used to treat respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. This compound is synthesized by modifying theophylline at the 7-position, which can alter its pharmacokinetic properties and potentially enhance its therapeutic efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Acetyltheophylline is typically synthesized through the acylation of theophylline. The reaction involves the use of acid chlorides under mild conditions to introduce the acetyl group at the 7-position of theophylline . The reaction can be summarized as follows:

    Reactants: Theophylline and acetyl chloride

    Conditions: Mild conditions, often in the presence of a base such as triethylamine

    Product: this compound

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acylation reactions using optimized conditions to ensure high yield and purity. The process may involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 7-Acetyltheophylline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions

    Substitution: Acid chlorides or anhydrides in the presence of a base

Major Products:

Mechanism of Action

The mechanism of action of 7-Acetyltheophylline is similar to that of theophylline. It primarily acts as a phosphodiesterase inhibitor, which leads to increased levels of cyclic AMP (cAMP) in cells. This results in the relaxation of bronchial smooth muscle, making it effective in treating respiratory conditions . Additionally, it blocks adenosine receptors, which contributes to its bronchodilator effects .

Properties

CAS No.

3056-19-7

Molecular Formula

C9H10N4O3

Molecular Weight

222.20 g/mol

IUPAC Name

7-acetyl-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C9H10N4O3/c1-5(14)13-4-10-7-6(13)8(15)12(3)9(16)11(7)2/h4H,1-3H3

InChI Key

RCDRLZYAKDYXMM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=NC2=C1C(=O)N(C(=O)N2C)C

Origin of Product

United States

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